2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide
CAS No.:
Cat. No.: VC10388362
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O2 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylpropanamide |
| Standard InChI | InChI=1S/C20H19N3O2/c1-14-8-10-16(11-9-14)18-12-13-19(24)23(22-18)15(2)20(25)21-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,21,25) |
| Standard InChI Key | QHYTZTYUEIQUJG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3 |
Introduction
Structural Features
The compound's structure includes:
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Pyridazinone Core: This is a key component known for its pharmacological activities, often associated with interactions with enzymes and receptors.
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Phenyl Group: Contributes to the compound's lipophilicity and electronic properties.
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Amide Linkage: Provides stability and facilitates various chemical reactions.
| Structural Feature | Description |
|---|---|
| Pyridazinone Core | Central ring structure with potential pharmacological activities |
| Phenyl Group | Enhances lipophilicity and electronic properties |
| Amide Linkage | Contributes to stability and reactivity |
Biological Activities
Pyridazinone derivatives have been studied for various biological activities, including anti-inflammatory and analgesic effects. These properties are often attributed to the modulation of specific biological pathways, such as the NLRP3 inflammasome pathway. While specific data on 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide is not available, similar compounds have shown promise in pharmacological research.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential modulation of inflammatory pathways |
| Analgesic | Possible effects on pain perception mechanisms |
Research Findings and Future Directions
Research on pyridazinone derivatives highlights their versatility in medicinal chemistry. Future studies should focus on synthesizing and evaluating the biological activities of specific compounds like 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide. This could involve in vitro and in vivo experiments to assess potential therapeutic applications.
| Research Area | Future Directions |
|---|---|
| Synthesis | Development of efficient synthesis protocols |
| Biological Evaluation | In vitro and in vivo studies to assess therapeutic potential |
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